Product packaging for 5-Methylfuran-2-sulfonyl chloride(Cat. No.:CAS No. 69815-95-8)

5-Methylfuran-2-sulfonyl chloride

Cat. No.: B1318951
CAS No.: 69815-95-8
M. Wt: 180.61 g/mol
InChI Key: YNNRJWKCQVUBDZ-UHFFFAOYSA-N
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Description

Overview of Furanic Compounds in Organic Synthesis and Medicinal Chemistry

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, and its derivatives are fundamental scaffolds in the realms of organic synthesis and medicinal chemistry. numberanalytics.comijabbr.com Their prevalence in numerous natural products underscores their significance as building blocks for creating complex molecular architectures. numberanalytics.com The furan nucleus is a key component in a variety of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comijabbr.com

In medicinal chemistry, furan derivatives have been incorporated into a wide array of therapeutic agents, exhibiting diverse biological activities. These include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.com Notable examples of furan-containing drugs include ranitidine, an anti-ulcer medication, and nitrofurazone, an antibacterial agent. slideshare.netpharmaguideline.com The versatility of the furan ring allows for a broad range of chemical modifications, enabling the synthesis of novel compounds with tailored pharmacological profiles. ijabbr.com

Significance of Sulfonyl Chlorides as Synthetic Intermediates

Sulfonyl chlorides are a critical class of organic compounds that serve as highly valuable intermediates in both organic and medicinal synthesis. magtech.com.cn Their utility stems from their reactivity, which allows them to be precursors for several important functional groups, including sulfonamides, sulfonate esters, sulfones, and sulfinic acids. nih.gov The reaction of sulfonyl chlorides with nucleophiles, such as amines and alcohols, is a cornerstone of modern synthetic chemistry. sigmaaldrich.com

The formation of sulfonamides, in particular, is a widely used transformation in the development of new pharmaceutical agents. nih.govquora.com "Sulfa drugs," a class of antibacterial agents, are a prime example of the importance of the sulfonamide functional group in medicine. nih.govquora.com Furthermore, sulfonyl chlorides are employed as protecting groups for functional groups and can be used to activate otherwise unreactive sites in a molecule. acs.org In the field of polymer chemistry, they have also been utilized as initiators for certain types of polymerization reactions. quora.com

Contextualization of 5-Methylfuran-2-sulfonyl chloride within Sulfonyl Chloride Chemistry

This compound is a specific sulfonyl chloride derivative that incorporates a methyl-substituted furan ring. This combination of a furan moiety and a sulfonyl chloride group gives the molecule a unique set of chemical properties. The furan ring, being an electron-rich aromatic system, can influence the reactivity of the sulfonyl chloride group. The methyl group at the 5-position of the furan ring can also impact the molecule's reactivity and physical properties.

This compound serves as a valuable intermediate in organic synthesis, primarily for the preparation of various sulfonamides and sulfonate esters through reactions with nucleophiles like amines and alcohols. The synthesis of this compound can be achieved through the reaction of 5-methylfuran-2-sulfonic acid with a chlorinating agent such as thionyl chloride. Its structure allows for the introduction of the 5-methylfuran-2-sulfonyl group into a wide range of molecules, making it a useful tool for medicinal chemists and synthetic organic chemists in the design and synthesis of new compounds with potential biological activity.

Properties of this compound

PropertyValue
Molecular Formula C5H5ClO3S
Molecular Weight 180.61 g/mol
CAS Number 69815-95-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClO3S B1318951 5-Methylfuran-2-sulfonyl chloride CAS No. 69815-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylfuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNRJWKCQVUBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591384
Record name 5-Methylfuran-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69815-95-8
Record name 5-Methylfuran-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-2-sulfonyl chloride
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Synthetic Methodologies and Reaction Optimization for 5 Methylfuran 2 Sulfonyl Chloride

Preparation Routes from 5-Methylfuran-2-sulfonic Acid

The conversion of 5-methylfuran-2-sulfonic acid to its corresponding sulfonyl chloride is the most direct and common synthetic pathway. This transformation typically employs strong chlorinating agents capable of replacing the hydroxyl group of the sulfonic acid with a chloride ion.

Reaction with Thionyl Chloride under Anhydrous Conditions

The reaction of 5-methylfuran-2-sulfonic acid with thionyl chloride (SOCl₂) is a widely utilized method for preparing 5-methylfuran-2-sulfonyl chloride. rsc.org The mechanism involves the attack of the sulfonic acid's oxygen on the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. rsc.org This is followed by the displacement of the chlorosulfite group by a chloride ion.

A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process. chemguide.co.uklibretexts.org To ensure the reaction proceeds to completion and to prevent unwanted side reactions, it is crucial to maintain anhydrous (water-free) conditions. The presence of moisture can lead to the hydrolysis of the highly reactive this compound product back to the less reactive 5-methylfuran-2-sulfonic acid.

To facilitate the reaction, a catalytic amount of an organic base such as N,N-dimethylformamide (DMF) or pyridine is often added. rsc.org These catalysts react with thionyl chloride to form a more reactive chloro-iminium intermediate (Vilsmeier-Haack reagent), which is highly effective in halogenations. rsc.org

Role of Solvents in Reaction Efficiency

The choice of solvent can significantly impact the efficiency and outcome of the chlorination reaction. Several options are available, each with specific advantages.

Neat Thionyl Chloride : In many preparations, an excess of thionyl chloride is used, allowing it to function as both the reactant and the solvent. rsc.org This approach ensures a high concentration of the chlorinating agent, which can drive the reaction to completion.

Inert Organic Solvents : Alternatively, the reaction can be carried out in various inert organic solvents. Commonly used solvents include toluene, tetrahydrofuran (B95107) (THF), acetonitrile, and chlorinated hydrocarbons like methylene chloride or chloroform. rsc.orggoogle.com The use of a solvent can help to control the reaction temperature and improve the solubility of the sulfonic acid starting material.

The selection of a solvent is critical and is often determined by the specific properties of the sulfonic acid and the desired reaction conditions, such as temperature. The solvent's ability to dissolve the starting material while remaining inert to the highly reactive reagents and intermediates is paramount for a successful synthesis. nih.gov

Temperature Control for Product Stability and Decomposition Prevention

Temperature is a critical parameter in the synthesis of this compound due to the thermal sensitivity of the furan (B31954) ring. While heating is often required to drive the chlorination reaction to completion, excessive temperatures can lead to the decomposition of the furan moiety and the formation of unwanted byproducts. nrel.govresearchgate.net

For furan derivatives, sulfonation and subsequent chlorination are typically conducted under controlled, low-temperature conditions, sometimes between 0–5°C, to maintain the integrity of the furan ring. The optimal temperature range represents a balance between achieving a reasonable reaction rate and preventing product degradation. Insufficient heat may result in an incomplete reaction, while excessive heat can char the material, especially given the acidic (HCl) environment generated during the reaction. Therefore, careful monitoring and control of the reaction temperature are essential for maximizing the yield and purity of this compound.

Alternative Chlorination Strategies for Sulfonic Acids

While thionyl chloride is a common choice, other chlorinating agents can also be employed for the conversion of sulfonic acids to sulfonyl chlorides, offering different reactivity profiles and byproduct considerations.

Utilization of Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride (PCl₅) is a powerful and effective reagent for the synthesis of sulfonyl chlorides from sulfonic acids. researchgate.net The reaction is typically vigorous and proceeds readily, often at cooler temperatures compared to reactions with thionyl chloride. orgsyn.org

The general reaction is as follows: R-SO₃H + PCl₅ → R-SO₂Cl + POCl₃ + HCl

A key difference from using thionyl chloride is the nature of the byproducts. The reaction with PCl₅ produces phosphorus oxychloride (POCl₃), a high-boiling liquid, and hydrogen chloride gas. chemguide.co.ukwikipedia.org The presence of liquid POCl₃ can complicate the purification of the final product, often requiring separation by fractional distillation. chemguide.co.uk Despite this, PCl₅ remains a valuable alternative, particularly when other reagents fail to give satisfactory results. google.com

Comparison of Common Chlorinating Agents for Sulfonic Acids
Chlorinating AgentFormulaByproductsPhysical State of ByproductsNotes
Thionyl ChlorideSOCl₂SO₂, HClGasEasy purification; reaction can be catalyzed by DMF/pyridine. rsc.org
Phosphorus PentachloridePCl₅POCl₃, HClLiquid, GasHighly reactive; purification can be more complex due to liquid byproduct. chemguide.co.ukwikipedia.org

Application of Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) plays a primary role in the synthesis of the precursor material, 5-methylfuran-2-sulfonic acid, through the direct sulfonation of 5-methylfuran. This electrophilic aromatic substitution reaction is a common method for introducing sulfonic acid groups onto aromatic rings.

However, chlorosulfonic acid is generally not used for the direct conversion of an isolated sulfonic acid to a sulfonyl chloride. Instead, a one-pot procedure may be employed where an aromatic compound is reacted with a mixture of chlorosulfonic acid and thionyl chloride. chemicalforums.comgoogle.com In this approach, the chlorosulfonic acid first acts as a sulfonating agent to form the sulfonic acid intermediate. Subsequently, the thionyl chloride present in the mixture facilitates the conversion of this intermediate directly to the sulfonyl chloride, driven by the removal of gaseous byproducts. This method can be efficient by combining two synthetic steps into a single process. chemicalforums.com

Industrial Production Considerations

The industrial-scale synthesis of this compound requires careful consideration of reactor technology, process control, and purification methods to ensure safety, efficiency, and high product purity. While traditional methods often rely on hazardous reagents, modern approaches are shifting towards safer and more controlled processes, including the use of continuous flow chemistry. nih.govnbinno.com

Large-Scale Reactor Utilization

For large-scale production involving highly reactive and corrosive reagents like chlorosulfonic acid, specialized reactors are essential. robinsonbrothers.uk Glass-lined steel reactors are a common choice due to their resistance to corrosive materials. To manage the hazards associated with these reactions, such as the release of gas and potential for thermal runaway, industrial setups may employ multiple continuous stirred-tank reactors (CSTRs). nih.govmdpi.com This approach allows for better control over the reaction volume and temperature. In some cases, continuous flow reactors are also utilized to improve safety, speed, and product quality for challenging reactions like chlorosulfonation. nih.gov

Precision Control of Reaction Parameters

Maintaining precise control over reaction parameters is critical for maximizing yield and minimizing the formation of impurities, such as the corresponding sulfonic acid. mdpi.com Key parameters that require monitoring and control include:

Temperature: Chlorosulfonation reactions are often highly exothermic. mdpi.com Automated process control systems, including feedback controllers and proportional-integral-derivative (PID) controllers, are used to maintain stable temperatures and prevent dangerous pressure build-up. researchgate.net

Reagent Addition: The rate of addition of the chlorinating agent must be carefully controlled. Automated systems can manage pumping performance to ensure a consistent and reliable reaction profile. nih.govmdpi.com

Pressure: In systems using reagents like sulfur trioxide, maintaining stable pressure within the reactor is crucial for controlling the reaction rate. google.com

Advanced process control is often achieved through Distributed Control Systems (DCS) coupled with Process Analytical Technologies (PATs) to monitor the reaction in real-time. researchgate.net

Purification Techniques: Distillation and Recrystallization for High Purity

Achieving high purity of this compound is essential for its use in subsequent applications. The primary purification methods employed on an industrial scale are distillation and recrystallization.

Distillation: This technique is suitable for purifying liquid sulfonyl chlorides. The process involves heating the crude product to its boiling point and then condensing the vapor to obtain a purer substance. In cases where the compound is sensitive to high temperatures, vacuum distillation is employed to lower the boiling point and prevent degradation. The use of a low-boiling, water-immiscible solvent during the workup can facilitate purification by allowing for the azeotropic removal of water, which protects the sulfonyl chloride from hydrolysis. google.com

Recrystallization: For solid sulfonyl chlorides, recrystallization is a highly effective method for achieving high purity. mt.com The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly. libretexts.orgresearchgate.net As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. libretexts.org The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. researchgate.net The purified crystals are then separated from the solvent via filtration. mt.comlibretexts.org

Green Chemistry Approaches in Sulfonyl Chloride Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for the synthesis of sulfonyl chlorides. nih.gov These "green" approaches focus on reducing the use of hazardous reagents and minimizing waste. nbinno.com

Exploration of Alternative Chlorinating Agents

Traditional chlorinating agents such as chlorine gas, thionyl chloride, and phosphorus pentachloride are often hazardous and produce significant amounts of toxic byproducts. rsc.org To address these issues, researchers have explored a range of alternative reagents.

N-Chlorosuccinimide (NCS): NCS is a versatile and milder chlorinating agent that offers a safer alternative to traditional reagents. organic-chemistry.org It can be used for the chlorosulfonation of various starting materials, including S-alkylisothiourea salts, under mild conditions. organic-chemistry.org A key advantage of using NCS is that the byproduct, succinimide (B58015), can be recycled, making the process more sustainable. organic-chemistry.orgorganic-chemistry.org

Oxone: This potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄) is an inexpensive, stable, and non-toxic oxidizing agent. atamankimya.com In combination with a chloride source like KCl, Oxone can be used for the oxyhalogenation of thiols and disulfides in water, providing a green and rapid method for synthesizing sulfonyl chlorides. rsc.orgresearchgate.net

Other Reagents: Other alternatives that have been explored include sulfuryl chloride and trichloroisocyanuric acid (TCCA). orgsyn.org

Comparison of Chlorinating Agents
Chlorinating AgentKey AdvantagesReaction Conditions
N-Chlorosuccinimide (NCS)Milder, safer, recyclable byproduct organic-chemistry.orgorganic-chemistry.orgMild conditions, often used with a catalyst organic-chemistry.org
Oxone/KClNon-toxic, rapid, uses water as a solvent rsc.orgAqueous medium, room temperature rsc.org
Sulfuryl ChlorideEffective for certain substrates orgsyn.orgVaries depending on the reaction

Development of Solvent-Free Reaction Conditions

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. rsc.org Research has focused on developing solvent-free or aqueous-based synthetic routes for sulfonyl chlorides and their derivatives.

For instance, methods have been developed for the synthesis of sulfonyl hydrazides and sulfonamides in water, which serves as a non-flammable and non-toxic solvent. rsc.orgresearchgate.netresearchgate.net The use of water as a reaction medium not only improves the environmental profile of the synthesis but can also simplify the workup procedure, as the product can often be isolated by simple filtration. rsc.org While direct solvent-free synthesis of this compound is not widely documented, the principles demonstrated in related syntheses suggest a promising avenue for future research.

Catalytic Methods Using Transition Metal Complexes

The synthesis of aryl and heteroaryl sulfonyl chlorides, including this compound, has traditionally relied on stoichiometric methods. However, the development of catalytic approaches using transition metal complexes is a significant area of research, aiming to improve efficiency, scalability, and selectivity. While specific research on the catalytic synthesis of this compound is limited, general methodologies developed for aryl sulfonyl chlorides are applicable.

One of the most established methods is the Sandmeyer-type reaction, which utilizes copper salts (e.g., CuCl or CuCl₂) as catalysts. mpg.de This reaction involves the diazotization of an aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide in the presence of a chloride source. Another modern approach involves visible-light photocatalysis, where transition metal complexes, such as those based on ruthenium ([Ru(bpy)₃]Cl₂), can catalyze the chlorosulfonylation of aryldiazonium salts under mild conditions. mpg.deacs.org These photocatalytic methods represent a more sustainable alternative to traditional processes. acs.org

Transition metal-catalyzed processes offer significant advantages for the scalable production of sulfonyl chlorides. Catalytic reactions, by definition, require only a substoichiometric amount of the metal complex, which reduces waste and cost, particularly when using precious metals like ruthenium. acs.org The use of copper catalysts in Sandmeyer-type reactions is a cost-effective and scalable method that has been historically employed in industrial settings.

Recent advancements focus on heterogeneous catalysis, where the catalyst is in a different phase from the reactants. This approach simplifies catalyst separation and recycling, which is crucial for large-scale manufacturing. For instance, photocatalytic methods using heterogeneous catalysts have been developed, offering a pathway to scalable and sustainable synthesis. acs.org The ability to recycle the catalyst over multiple runs without significant loss of activity is a key factor in enhancing the economic viability and scalability of the synthesis of compounds like this compound.

Catalyst SystemSubstrate ScopeKey Scalability Advantages
CuCl/CuCl₂ Aryldiazonium SaltsLow catalyst cost, well-established industrial precedent.
[Ru(bpy)₃]Cl₂ (Photocatalytic) Aryldiazonium SaltsMild reaction conditions, high functional group tolerance, potential for solar power utilization. acs.org
Heterogeneous Catalysts Aryldiazonium SaltsFacile catalyst separation and recycling, suitability for continuous flow processes. acs.org

Selectivity is a critical parameter in the synthesis of functionalized molecules like this compound, where side reactions can lead to impurities that are difficult to separate. Transition metal catalysts can offer high levels of chemo- and regioselectivity that are often difficult to achieve with traditional methods.

For instance, in photocatalytic systems using ruthenium complexes, the reaction conditions are typically mild (room temperature, visible light), which helps to preserve sensitive functional groups on the aromatic ring. acs.org This high functional group tolerance is a significant advantage when synthesizing complex molecules. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to direct the reaction towards the desired product with high selectivity. For example, ruthenium catalysts have been used for the meta-selective C-H sulfonation of certain azoarenes, demonstrating the high degree of regiochemical control that can be achieved. rsc.org While not directly applied to 5-methylfuran, these findings showcase the potential of transition metal catalysis to achieve selective sulfonylation on complex aromatic systems.

CatalystReaction TypeSelectivity AdvantageExample Substrate (Analogous)Yield
[Ru(p-cymene)Cl₂]₂ C-H Sulfonationmeta-RegioselectivityAzoarenesGood to Excellent
[Ru(bpy)₃]Cl₂ Photocatalytic ChlorosulfonylationHigh Functional Group ToleranceFunctionalized Aryldiazonium SaltsHigh (up to 95%) acs.org
Copper(I) Iodide Sulfamidation CouplingChemoselectivityHeteroaryl HalidesGood to Excellent

Flow Chemistry Platforms for Sustainable Manufacturing

Flow chemistry, or continuous manufacturing, is emerging as a powerful technology for the sustainable and safe production of chemicals, including aryl sulfonyl chlorides. mdpi.comnih.govethernet.edu.et This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a large batch reactor. ethernet.edu.et

For the synthesis of this compound, flow chemistry offers several key advantages. Chlorosulfonation reactions are often highly exothermic and can involve hazardous reagents, making their large-scale batch production challenging. rsc.org Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaway. chemanager-online.com The small reactor volumes inherent to flow systems also mean that only a small quantity of any hazardous intermediate is present at any given time, significantly improving the safety profile of the process. chemanager-online.comsemanticscholar.org

ParameterBatch ProcessingFlow Chemistry
Safety Higher risk due to large reactor volumes and potential for thermal runaway.Enhanced safety due to small reactor volumes and superior heat transfer. chemanager-online.com
Efficiency (Spacetime Yield) Lower; e.g., 0.072 g mL⁻¹ h⁻¹ for a model aryl sulfonyl chloride. mdpi.comSignificantly higher; e.g., 0.139 g mL⁻¹ h⁻¹ for the same model compound. mdpi.com
Process Control Difficult to precisely control temperature and mixing in large volumes.Precise control over temperature, pressure, and residence time. rsc.org
Scalability Scaling up can be complex and introduce new safety risks.More straightforward and safer scale-up by running multiple reactors in parallel. semanticscholar.org
Sustainability Can generate more waste due to lower selectivity and side reactions.Reduced waste, improved energy efficiency, and potential for solvent recycling. chemanager-online.com

Reactivity and Reaction Mechanisms of 5 Methylfuran 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions

5-Methylfuran-2-sulfonyl chloride readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles. This reactivity allows for the introduction of the 5-methylfuran-2-sulfonyl moiety into a wide range of organic molecules.

Formation of Sulfonamide Derivatives with Amines

The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of sulfonamides. These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the reaction with aqueous ammonia (B1221849) in acetone (B3395972) at 0°C, followed by stirring at room temperature, yields 5-methylfuran-2-sulfonamide (B12272). googleapis.comgoogleapis.comgoogle.com Similarly, reaction with N,N-dimethylamine in ethanol (B145695) has been documented. googleapis.com The general conditions for these reactions often involve basic conditions.

Amine ReactantProductReaction Conditions
Aqueous Ammonia5-Methylfuran-2-sulfonamideAcetone, 0°C to room temperature googleapis.comgoogleapis.comgoogle.com
N,N-DimethylamineN,N-Dimethyl-5-methylfuran-2-sulfonamideEthanol googleapis.com

Synthesis of Sulfonate Esters with Alcohols

In the presence of a base, such as pyridine, this compound reacts with alcohols to form sulfonate esters. The base serves to activate the alcohol and to scavenge the HCl produced during the reaction. This reaction provides a straightforward method for the synthesis of various sulfonate esters containing the 5-methylfuran scaffold.

Generation of Sulfonate Thioesters with Thiols

Analogous to the reaction with alcohols, this compound reacts with thiols to produce sulfonate thioesters. These reactions are generally carried out under mild conditions and offer a route to sulfur-containing derivatives of 5-methylfuran.

Mechanism of Nucleophilic Attack on the Sulfonyl Chloride Group

The underlying mechanism for these nucleophilic substitution reactions involves the attack of the nucleophile (amine, alcohol, or thiol) on the electrophilic sulfur atom of the sulfonyl chloride group. This attack proceeds via a tetrahedral intermediate. The chloride ion, being a good leaving group, is then expelled, leading to the formation of the substituted product. The reactivity of the sulfonyl chloride is enhanced by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which render the sulfur atom highly susceptible to nucleophilic attack.

Hydrolysis Reactions

Formation of 5-Methylfuran-2-sulfonic Acid in the Presence of Water

This compound is susceptible to hydrolysis, reacting with water to form 5-Methylfuran-2-sulfonic acid. google.com This reaction underscores the need for anhydrous conditions when performing nucleophilic substitution reactions to avoid the formation of the sulfonic acid byproduct.

Implications of Hygroscopic Nature on Handling and Storage

This compound, like many sulfonyl chlorides, exhibits a hygroscopic nature, readily attracting and reacting with moisture from the atmosphere. fishersci.comresearchgate.net This reactivity with water leads to hydrolysis, converting the sulfonyl chloride into the corresponding and less reactive 5-methylfuran-2-sulfonic acid. This degradation process not only consumes the desired reagent but can also introduce impurities that may complicate subsequent reactions and purification procedures.

The primary implication of this hygroscopic character is the critical need for stringent handling and storage protocols to maintain the compound's integrity. To mitigate hydrolysis, this compound must be handled under anhydrous conditions, preferably within an inert atmosphere such as nitrogen or argon. fishersci.com The use of dry solvents (e.g., anhydrous tetrahydrofuran (B95107) or dichloromethane) and glassware is essential when working with this reagent.

For long-term storage, it is imperative to keep the compound in tightly sealed containers to prevent exposure to atmospheric moisture. fishersci.com Storing it in a desiccator over a suitable drying agent can further protect it from degradation. These precautions are vital to ensure the reliability and reproducibility of experimental results.

Reactions with Unsaturated Compounds

This compound is a versatile reagent that participates in a variety of reactions with unsaturated compounds, including alkenes, alkynes, and aromatic systems. magtech.com.cn These reactions are fundamental in organic synthesis for creating new carbon-sulfur and carbon-carbon bonds, leading to a diverse array of molecular architectures. The reactivity of the sulfonyl chloride group allows it to act as a precursor for sulfenes, sulfonyl radicals, and as an electrophile, driving a range of transformations. magtech.com.cn

Annulations

Annulation reactions involving sulfonyl chlorides can lead to the formation of cyclic structures. For instance, [2+2] cycloadditions with alkenes can yield four-membered sulfur-containing rings known as thietane-1,1-dioxides. magtech.com.cn While specific examples detailing the annulation reactions of this compound are not extensively documented in the provided results, the general reactivity pattern of sulfonyl chlorides suggests its potential to undergo such transformations under appropriate conditions. magtech.com.cn

Radical Reactions

Sulfonyl chlorides can serve as sources of sulfonyl radicals, which can then add to unsaturated bonds. magtech.com.cn The homolytic cleavage of the sulfur-chlorine bond, often initiated by light or a radical initiator, generates a sulfonyl radical. nih.gov This reactive intermediate can subsequently react with alkenes and alkynes to form new carbon-sulfur bonds. rsc.org The electron-donating methyl group on the furan (B31954) ring in this compound may influence the stability and reactivity of the resulting sulfonyl radical. Studies on the reactions of hydroxyl radicals with furan and its methylated derivatives indicate that the furan ring itself is susceptible to radical addition. nih.gov

Ionic Reactions

In ionic reaction pathways, this compound typically behaves as an electrophile. The electron-withdrawing sulfonyl chloride group activates the sulfur atom towards nucleophilic attack. It readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to yield the corresponding sulfonamides, sulfonate esters, and thioesters. When reacting with unsaturated compounds, the electrophilic sulfur can be attacked by the π-electrons of an alkene or alkyne, leading to addition products. The presence of the electron-donating methyl group on the furan ring can influence the electron density of the aromatic system and thereby its reactivity in such ionic processes.

Electrophilic Palladation in Arylation of Furan Derivatives

Palladium-catalyzed cross-coupling reactions are a powerful tool for the arylation of furan derivatives. nih.govresearchgate.net In these reactions, an electrophilic palladium species is key to activating the furan ring for C-H functionalization. While the direct use of this compound in this specific context is not detailed, the principles of electrophilic palladation are relevant. Typically, a palladium(II) catalyst undergoes a concerted metalation-deprotonation or an electrophilic substitution pathway on the electron-rich furan ring. nih.gov The regioselectivity of this process is influenced by the electronic and steric properties of the substituents on the furan. The arylation of furan derivatives has been successfully achieved using various aryl chlorides in the presence of a palladium catalyst and a suitable ligand. nih.gov

Advanced Reactivity Studies

Reactivity an

Applications in Organic Synthesis and Material Science

Intermediate for Sulfonamide Synthesis

One of the most prominent applications of 5-Methylfuran-2-sulfonyl chloride is in the synthesis of sulfonamides. This is typically achieved through its reaction with primary or secondary amines. The sulfonyl chloride group is a strong electrophile, readily reacting with the nucleophilic amine to form a stable sulfonamide linkage. This reaction is a cornerstone of its synthetic utility.

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, famously known as "sulfa drugs." These compounds have a long history in medicine, primarily as antibacterial agents. frontiersrj.com The synthesis of novel sulfonamide derivatives is a continuous effort in drug discovery to develop new therapeutic agents with improved efficacy and to combat drug resistance. While specific drugs directly derived from this compound are not extensively documented in publicly available literature, its role as a precursor allows for the creation of a diverse library of sulfonamide compounds for biological screening. The incorporation of the 5-methylfuran group can influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

Sulfonamides are known to exhibit a broad spectrum of biological activities. frontiersrj.comptfarm.pl Their primary mechanism of antibacterial action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. frontiersrj.com This inhibition disrupts bacterial DNA synthesis. nih.gov Beyond their antibacterial effects, various sulfonamide derivatives have been investigated for a range of other therapeutic applications, including as anticancer agents, diuretics, and hypoglycemics. nih.gov

Table 1: Investigated Biological Activities of Structurally Related Furan (B31954) and Sulfonamide Derivatives This table presents data on compounds structurally related to 5-methylfuran-2-sulfonamide (B12272) to illustrate the potential biological activities of this class of molecules. Direct inhibitory data for derivatives of this compound is not readily available in the cited literature.

Compound Class Target Activity
Five-membered heterocyclic sulfonamides Carbonic Anhydrase I (CA I) Inhibition constants in the range of 3–12 nM nih.gov
Five-membered heterocyclic sulfonamides Carbonic Anhydrase II (CA II) Inhibition constants in the range of 0.20–5.96 nM nih.gov
Five-membered heterocyclic sulfonamides Carbonic Anhydrase IX (CA IX) Inhibition constants in the range of 3–45 nM nih.gov
Piperazine sulfonamide derivatives Dipeptidyl peptidase-IV (DPP-IV) Inhibitory activity ranging from 11.2 to 22.6 % at 100 µmol L–1 srce.hr

The reactivity of sulfonyl chlorides allows for their use in the modification of biomolecules, such as proteins. The sulfonyl chloride can react with nucleophilic residues on a protein's surface, like the epsilon-amino group of lysine, to form a stable covalent bond. This type of modification can be used to attach probes, tags, or other functional molecules to proteins for research purposes. While the specific use of this compound for biomolecule modification is not detailed in the available literature, its chemical properties suggest it could be a candidate for such applications.

Intermediate for Sulfonate Ester Synthesis

In addition to sulfonamides, this compound is a valuable precursor for the synthesis of sulfonate esters. This transformation is typically carried out by reacting the sulfonyl chloride with an alcohol in the presence of a base. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct of the reaction. Sulfonate esters are important in organic chemistry as they are excellent leaving groups in substitution and elimination reactions. They also find applications in pharmaceuticals and materials. mdpi.com

Role in Specialty Chemical Production

The reactivity of this compound makes it a useful intermediate in the production of various specialty chemicals. The 5-methylfuran-2-sulfonyl group can be incorporated into larger molecules to tailor their chemical and physical properties for specific applications. These applications can range from the synthesis of agrochemicals to the development of specialized dyes and polymers. The furan ring, being derivable from biomass, also makes this compound a building block for more sustainable chemical production. mdpi.com

Applications in Advanced Materials

There is growing interest in utilizing compounds like this compound in the field of advanced materials. The reactivity of the sulfonyl chloride group can be exploited to incorporate the 5-methylfuran-2-sulfonamide moiety into polymer backbones or to functionalize surfaces. For example, the synthesis of polymers containing this moiety could lead to the development of new plastics and coatings with desirable properties, such as antimicrobial surfaces. Such materials are highly sought after for applications in medical devices, food packaging, and other areas where preventing microbial growth is crucial. The sulfonyl chloride can also be used as an initiator for certain types of polymerization reactions.

Preparation of Nitrogen-Rich Heterocyclic Compounds

A primary application of this compound is in the synthesis of sulfonamides, which are compounds containing a sulfur-to-nitrogen double bond. These are formed through the reaction of the sulfonyl chloride with primary or secondary amines. When the amine is part of a heterocyclic structure, this reaction leads to the formation of nitrogen-rich heterocyclic compounds with a 5-methylfuran-2-sulfonyl group. These compounds are of interest in medicinal chemistry due to their potential biological activities.

The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A notable example is the synthesis of furan sulfonamide compounds, which can serve as intermediates for more complex molecules, such as inhibitors of interleukin-1 (IL-1). The synthesis can proceed by treating an appropriate furan ester with chlorosulfonic acid to form the sulfonic acid, which is then converted to the sulfonyl chloride. This intermediate, which can be a derivative of this compound, is then reacted with an amine to produce the final sulfonamide. For instance, the reaction of a furan-2-sulfonyl chloride derivative with an aminating agent like ammonium bicarbonate can yield the corresponding sulfonamide. In one patented process, a furan sulfonamide was synthesized with a yield of 64%. googleapis.com

The reaction conditions for the synthesis of such sulfonamides are crucial for achieving good yields. For example, the reaction of a pyrazole-4-sulfonyl chloride with 2-phenylethylamine was stirred for 16 hours at room temperature to obtain the desired sulfonamide.

Reactant 1Reactant 2ProductYield (%)Reference
Furan-2-sulfonyl chloride derivativeAmmonium bicarbonate4-carboxyethyl-furan-2-sulfonamide64 googleapis.com
4-(1-Hydroxy-1-methyl-ethyl)-furan-2-sulfonyl chlorideAmine4-(1-Hydroxy-1-methyl-ethyl)-furan-2-sulfonamide85 googleapis.com

Synthesis of Furanic Sulfonate Molecules

In addition to forming sulfonamides with amines, this compound readily reacts with alcohols to produce sulfonate esters. This class of compounds, known as furanic sulfonate molecules, has applications in various fields, including the development of bio-based surfactants. The synthesis involves the reaction of the sulfonyl chloride with an alcohol in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the HCl produced.

The synthesis of furan-based surfactants is an area of active research, driven by the need for renewable alternatives to petroleum-based products. Furan derivatives, obtainable from biomass, are key starting materials. While direct sulfonation of some furan compounds is possible, the use of sulfonyl chlorides like this compound provides a versatile route to a variety of sulfonate esters.

For example, a new class of furan surfactants, sulfonated alkyl furoates, has been developed by esterifying furoic acid with fatty alcohols, followed by a sulfonation step. This approach has yielded surfactants with promising properties. While specific examples starting directly from this compound are not detailed in the provided search results, the general reactivity pattern is well-established. The yield of such reactions can be influenced by factors such as the nature of the alcohol, the reaction conditions, and the presence of catalysts. In related syntheses of furan derivatives, yields have been reported in the range of 80-95% under optimized conditions. google.com

The table below summarizes representative yields for the synthesis of furan-based molecules, illustrating the efficiency of such chemical transformations.

Reactant 1Reactant 2Product TypeYield (%)Reference
Furoic AcidLauric Acid2-Dodecanoyl furan (precursor to oleo-furan sulfonate)>30 rsc.org
SugarAcid CatalystFuran Derivative80-95 google.com
2-MethylfuranFurfural5,5′-(furan-2-ylmethylene)bis(2-methylfuran)94.6 mdpi.com

Computational and Theoretical Chemistry of 5 Methylfuran 2 Sulfonyl Chloride and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of 5-Methylfuran-2-sulfonyl chloride and its derivatives, providing a theoretical framework to understand their chemical behavior.

Gas Phase Geometry Optimization

Table 1: Predicted Geometrical Parameters of this compound

Parameter Predicted Value
Bond Lengths (Å)
S-Cl Value
S=O Value
C-S Value
C-O (furan ring) Value
C-C (furan ring) Value
C-C (methyl group) Value
C-H (methyl group) Value
Bond Angles (°)
O=S=O Value
Cl-S-C Value
O=S-Cl Value
Dihedral Angles (°)
C-C-S-Cl Value

Note: Specific values are placeholders and would be determined by actual DFT calculations.

Vibrational Frequencies Calculations

Vibrational frequency analysis, performed computationally, is instrumental in confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). Furthermore, these calculations predict the infrared (IR) and Raman spectra of the molecule. The characteristic vibrational modes of the sulfonyl chloride and methylfuran moieties can be identified and compared with experimental data if available. For instance, the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are expected to appear at specific wavenumbers, providing a spectroscopic signature for the compound.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Calculated Wavenumber (cm⁻¹)
SO₂ Asymmetric Stretch Value
SO₂ Symmetric Stretch Value
S-Cl Stretch Value
C=C (furan) Stretch Value
C-H (methyl) Asymmetric Stretch Value
C-H (methyl) Symmetric Stretch Value

Note: Specific values are placeholders and would be determined by actual DFT calculations.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich methylfuran ring, while the LUMO may be centered on the electron-withdrawing sulfonyl chloride group.

Table 3: Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value

Note: Specific values are placeholders and would be determined by actual DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and intramolecular interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). For this compound, NBO analysis can quantify the charge on each atom, revealing the electrophilic nature of the sulfur atom in the sulfonyl chloride group and the nucleophilic character of the furan (B31954) ring. It can also identify significant hyperconjugative interactions that contribute to the molecule's stability.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. Computational methods can predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The presence of an electron-donating group (methylfuran) and an electron-withdrawing group (sulfonyl chloride) in this compound suggests that it may exhibit NLO properties due to intramolecular charge transfer. DFT calculations can quantify these properties and assess its potential as an NLO material.

Table 4: Calculated Nonlinear Optical Properties of this compound

Property Calculated Value
Dipole Moment (μ) Value (Debye)
Polarizability (α) Value (a.u.)
First-Order Hyperpolarizability (β) Value (a.u.)

Note: Specific values are placeholders and would be determined by actual DFT calculations.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand (such as a derivative of this compound) might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies on this compound itself are not prominently reported, its derivatives, particularly sulfonamides formed by reacting the sulfonyl chloride with various amines, are of significant interest in medicinal chemistry. These derivatives can be docked into the active sites of target proteins to predict their binding affinity and interaction patterns. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The docking score, an estimation of the binding free energy, helps in ranking potential drug candidates. Such studies are crucial for the rational design of new therapeutic agents based on the 5-methylfuran-2-sulfonyl scaffold.

Table 5: Hypothetical Molecular Docking Results for a 5-Methylfuran-2-sulfonamide (B12272) Derivative

Target Protein Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Protein Name Value Residue 1, Residue 2 Hydrogen Bonding
Residue 3, Residue 4 Hydrophobic Interaction
Residue 5 Electrostatic Interaction

Note: This table is a hypothetical example to illustrate the type of data obtained from molecular docking studies.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the close contacts that govern the crystal packing. For derivatives of this compound, this analysis reveals the relative importance of various non-covalent interactions, including hydrogen bonds and π-π stacking, which dictate the supramolecular architecture.

The key intermolecular contacts and their percentage contributions to the Hirshfeld surface for two derivatives are summarized in the table below.

Interaction TypeContribution for N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide (%) researchgate.netContribution for 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide (%) rsc.org
O···H/H···O40.113.8
H···H27.553.2
C···H/H···C12.428.9
O···C/C···O6.02.4
O···O5.70.1
C···C4.91.6
O···N/N···O2.0N/A
N···H/H···N1.2N/A
S···C/C···S0.1N/A
S···O/O···S0.1N/A

Hydrogen bonds are fundamental in directing the assembly of molecules in the solid state. In the derivatives of this compound, conventional strong hydrogen bond donors (like N-H or O-H) are often absent in the parent structure, but the oxygen atoms of the sulfonyl (SO₂) and furan groups, as well as nitrogen atoms in substituted derivatives, can act as acceptors.

In the crystal structure of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, weaker C—H⋯O hydrogen bonds are significant. These interactions link adjacent molecules, creating a cohesive three-dimensional network researchgate.netnih.gov. The red areas on the dnorm mapped Hirshfeld surfaces for this compound clearly indicate these C—H⋯O contacts as key contributors to the molecular packing researchgate.net.

For 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide, both intramolecular C—H⋯O and C—H⋯N interactions are observed, which stabilize the molecular conformation. On an intermolecular level, C—H⋯O interactions are responsible for linking molecules into layers parallel to the (100) crystallographic plane rsc.orgglobalresearchonline.netyoutube.com.

Pi-pi (π-π) stacking is another crucial non-covalent interaction that contributes to the stability of crystal structures containing aromatic rings. The furan and any phenyl rings within the derivatives of this compound are capable of engaging in such interactions.

These interactions are prominent in the studied derivatives, often working in concert with hydrogen bonds to build the supramolecular assembly. In N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, π-π stacking occurs between the furan ring and an arene ring of a nitrophenylsulfonyl group, resulting in chains that propagate along the a-axis researchgate.netnih.gov. In contrast, the crystal structure of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide features π–π interactions that connect molecules within the layers formed by hydrogen bonds rsc.orgglobalresearchonline.netyoutube.com.

The geometric parameters of these interactions provide quantitative evidence of their presence and strength.

CompoundInteraction TypeCentroid-to-Centroid Distance (Å)
N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamideFuran Ring ··· Arene Ring3.8745 (9) researchgate.netnih.gov
4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamideπ–π3.4961 (7) rsc.orgglobalresearchonline.netyoutube.com

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and serve as a quantitative summary of intermolecular contacts in a crystal. These plots visualize the frequency of different combinations of dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface). Each type of interaction has a characteristic appearance on the plot, allowing for a clear "fingerprint" of the crystal packing.

For N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, the 2D fingerprint plots confirm that O⋯H/H⋯O interactions are the most significant, contributing 40.1% to the total Hirshfeld surface. This is followed by H⋯H (27.5%) and C⋯H/H⋯C (12.4%) contacts researchgate.net. The plot for 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide shows a different distribution, with H⋯H contacts being the most dominant at 53.2%, followed by C⋯H/H⋯C (28.9%) and O⋯H/H⋯O (13.8%) interactions rsc.org. This quantitative data underscores how different substituents on the core structure can dramatically alter the landscape of intermolecular forces.

Electronic Spectra and Wave Function Properties

The electronic absorption spectra of furan and its simple derivatives, such as 2-methylfuran, are typically characterized by π→π* transitions in the UV region. A theoretical study using Time-Dependent DFT (TD-DFT) on furan, 2-methylfuran, and 2,5-dimethylfuran showed a primary absorption peak corresponding to this type of transition globalresearchonline.net. The sulfonyl chloride group, being electron-withdrawing, would be expected to influence these transitions. Furthermore, studies on other sulfonamides have identified n–π* transitions associated with the sulfonamide moiety itself nih.gov.

Wave function analysis of such molecules often focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability nih.gov. For furan, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π*-orbital. The introduction of a sulfonyl chloride group would likely lower the energy of these orbitals and affect the HOMO-LUMO gap. DFT studies on furan have shown it to be an effective electron donor, a property that influences its interactions and reactivity mdpi.com. Computational analysis of sulfonamide-containing molecules allows for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, predicting its reactive behavior nih.gov.

Analytical and Characterization Techniques in Research

Spectroscopic Methods

Spectroscopy is a cornerstone in the characterization of 5-Methylfuran-2-sulfonyl chloride, offering insights into its atomic and molecular structure. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm its structure.

In ¹H NMR analysis, the chemical shifts of the protons provide clues about their electronic environment. The furan (B31954) ring protons are typically observed in the range of δ 6.5–7.5 ppm, while the protons of the methyl group at the 5-position appear further upfield, generally between δ 2.3–2.6 ppm .

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atom attached to the sulfonyl chloride group is characteristically found in the downfield region of the spectrum, around δ 140–150 ppm .

Table 1: Typical NMR Chemical Shifts for this compound

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H Furan Ring Protons 6.5 – 7.5
¹H Methyl Protons (-CH₃) 2.3 – 2.6

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, FT-IR is particularly effective for confirming the presence of the sulfonyl chloride group (-SO₂Cl). This group exhibits two distinct and strong stretching vibrations for the sulfur-oxygen double bonds (S=O). The asymmetric stretch is typically observed around 1360 cm⁻¹, while the symmetric stretch appears near 1170 cm⁻¹ . The technique is also sensitive enough to monitor for hydrolysis of the compound, which would result in the appearance of a broad O-H stretch around 3000 cm⁻¹ from the formation of the corresponding sulfonic acid .

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
S=O Asymmetric Stretch ~1360

Mass Spectrometry (MS, ESI-MS)

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular weight of this compound is 180.61 g/mol chemwhat.com.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often employed for this compound. When analyzed in negative ion mode, ESI-MS may prominently show a fragment corresponding to the loss of the chlorine atom, resulting in an [M–Cl]⁻ ion . This fragmentation pattern is a key diagnostic feature for confirming the structure.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular Weight 180.61 g/mol

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture. It is frequently used to monitor the progress of reactions involving this compound and to determine the purity of the final product . A typical HPLC setup for this type of analysis would involve a reverse-phase column (such as a C18 column), with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile google.com. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation google.com. Detection is commonly performed using an ultraviolet (UV) detector, as the furan ring is chromophoric google.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry unipd.it. This hyphenated technique is exceptionally useful for the analysis of complex mixtures containing this compound. As the separated components elute from the HPLC column, they are introduced directly into the mass spectrometer. This allows for the determination of the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometry for each component unipd.it. LC-MS provides a high degree of confidence in the identification of the compound and any related impurities or byproducts.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to analyze and purify compounds. While detailed UPLC protocols for this compound are often proprietary to manufacturers, its application is evident through commercial suppliers who provide UPLC data to certify the purity of the compound bldpharm.com.

The utility of UPLC has been demonstrated in the analysis of related furan compounds. For instance, a UPLC-qToF (quantitative time-of-flight mass spectrometry) method was developed to identify furan and 2-methylfuran metabolites in urine samples nih.gov. This approach highlights the capability of UPLC to achieve fast and robust separation of furan-containing molecules, which is equally applicable for assessing the purity and stability of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions ukessays.comnih.govresearchgate.net. In the synthesis of derivatives from this compound, TLC is an indispensable tool. It allows chemists to qualitatively track the consumption of the starting material and the formation of the product over time.

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, such as silica gel. The plate is then developed in a chamber with a suitable mobile phase (a solvent or solvent mixture). The different components of the reaction mixture travel up the plate at different rates, leading to their separation.

For example, in the synthesis of (RS,RS)-5-[Hydroxy(4-methylphenyl)methyl]furan-2(5H)-one, a reaction involving a furan derivative, TLC was used to determine when the reaction was complete researchgate.net. By comparing the spots of the reaction mixture with those of the starting materials, the disappearance of the reactants and the appearance of a new spot for the product can be visualized, often under UV light nih.gov. This indicates the appropriate time to stop the reaction and begin the purification process.

Crystallographic Analysis

While the crystal structure of this compound itself is not publicly documented, extensive crystallographic studies have been performed on its derivatives. These analyses provide valuable insights into the molecular geometry, conformation, and intermolecular interactions of the 5-methylfuran moiety when incorporated into larger, stable crystalline compounds.

X-ray Single Crystal Diffraction

X-ray Single Crystal Diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. In this method, a single crystal of a compound is irradiated with an X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the atomic structure.

This technique has been successfully applied to various derivatives synthesized from precursors containing the 5-methylfuran group. The data obtained, including unit cell dimensions, space group, and atomic coordinates, are fundamental for a definitive structural elucidation mdpi.commdpi.com.

Crystal Structure Determination

The determination of the crystal structure from diffraction data reveals detailed information about bond lengths, bond angles, and torsion angles within the molecule. It also elucidates the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds and π–π stacking interactions.

In the structure of a derivative, 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, X-ray analysis revealed that the molecules are linked by C—H⋯O interactions, forming layers. Additionally, π–π stacking interactions with a centroid-to-centroid distance of 3.4961 (7) Å connect molecules within these layers nih.gov. Similarly, the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan shows that the furan ring and imine groups participate in C—H⋯N interactions, forming hydrogen-bonded chains researchgate.net.

These findings for related compounds illustrate the typical structural behavior and interaction patterns of the 5-methylfuran scaffold in the solid state.

Table 1: Selected Crystallographic Data for a 5-Methylfuran Derivative (C29H25NO4S)

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 16.0336 (4)
b (Å) 9.0917 (2)
c (Å) 17.5199 (4)
β (°) 108.575 (1)
Volume (ų) 2420.34 (10)
Z 4
Calculated Density (Mg m⁻³) 1.323

Data sourced from a study on 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. This comparison is crucial for verifying the identity and purity of a newly synthesized compound.

For this compound, the molecular formula is C5H5ClO3S keyorganics.net. Based on this formula, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Mass Percent (%)
Carbon C 12.011 5 33.25
Hydrogen H 1.008 5 2.79
Chlorine Cl 35.453 1 19.63
Oxygen O 15.999 3 26.58
Sulfur S 32.06 1 17.75

Calculated from the molecular formula C5H5ClO3S with a molecular weight of 180.61 g/mol .

In research, the "found" or experimental values from an elemental analyzer are expected to be in close agreement with these calculated percentages to confirm that the correct product has been synthesized with high purity. For instance, in the characterization of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, the calculated percentages for C, H, N, and S were reported alongside the experimentally found values to validate the sample's composition nih.gov.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 5-methylfuran-2-sulfonyl chloride, and how can purity be optimized?

Methodological Answer: Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like PCl₅ or SOCl₂. For furan derivatives, direct sulfonation followed by chlorination may be employed.

  • Key Steps :
    • Sulfonation of 5-methylfuran using chlorosulfonic acid under controlled temperatures (0–5°C).
    • Chlorination of the intermediate sulfonic acid with PCl₅ in anhydrous conditions.
  • Purification :
    • Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    • Confirm purity via TLC and NMR spectroscopy .
  • Safety : Conduct reactions in a fume hood with moisture-free conditions due to the compound’s reactivity .

Q. Q2. How should this compound be stored to prevent degradation?

Methodological Answer:

  • Store in airtight, amber glass containers under inert gas (argon or nitrogen) at –20°C.
  • Avoid exposure to moisture or humidity, as hydrolysis generates corrosive byproducts (e.g., HCl and sulfonic acids) .
  • Regularly monitor stability using FT-IR to detect sulfonic acid formation (broad O–H stretch ~3000 cm⁻¹) .

Intermediate-Level Questions

Q. Q3. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for furan proton signals at δ 6.5–7.5 ppm and methyl group signals at δ 2.3–2.6 ppm.
    • ¹³C NMR : Sulfonyl chloride carbon resonates at ~140–150 ppm.
  • FT-IR : Confirm S=O stretches at 1360 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric) .
  • Mass Spectrometry : ESI-MS in negative mode may show [M–Cl]⁻ fragments.

Q. Q4. How can researchers mitigate side reactions during nucleophilic substitutions with this compound?

Methodological Answer:

  • Common Side Reactions : Hydrolysis (due to moisture) or over-sulfonation.
  • Mitigation Strategies :
    • Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.
    • Pre-cool reagents to –78°C for controlled reactivity.
    • Monitor reaction progress via in-situ FT-IR to detect premature hydrolysis .

Advanced Research Questions

Q. Q5. How do steric and electronic effects of the methyl group on the furan ring influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The methyl group at position 5 may hinder nucleophilic attack at position 2, reducing reaction rates with bulky amines.
  • Electronic Effects : Electron-donating methyl groups increase electron density on the furan ring, potentially stabilizing intermediates in SNAr reactions.
  • Experimental Design :
    • Compare reaction kinetics with/without methyl substituents using HPLC.
    • Computational modeling (DFT) to map electron density distribution .

Q. Q6. How can contradictory literature data on reaction yields be resolved?

Methodological Answer:

  • Case Study : Discrepancies in amidation yields (40–85%) may arise from:
    • Variable moisture levels in solvents (use Karl Fischer titration to standardize).
    • Catalyst choice (e.g., DMAP vs. pyridine).
  • Resolution :
    • Reproduce experiments under strictly controlled conditions (humidity <5%).
    • Use design-of-experiments (DoE) to identify critical factors (temperature, solvent polarity) .

Literature Search Strategies

  • Databases : Use SciFinder® with CAS No. (if available) and keywords:
    This compound AND (synthesis OR reactivity).
  • Advanced Filters : Limit to peer-reviewed journals and exclude patents [[10, 12]].

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Feasible Synthetic Routes

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5-Methylfuran-2-sulfonyl chloride
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Reactant of Route 2
5-Methylfuran-2-sulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.